1-(Pyridin-2-YL)-2,5,8,11-tetraoxatridecan-13-OL
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Overview
Description
1-(Pyridin-2-YL)-2,5,8,11-tetraoxatridecan-13-OL is a complex organic compound featuring a pyridine ring attached to a polyether chain with multiple oxygen atoms
Preparation Methods
The synthesis of 1-(Pyridin-2-YL)-2,5,8,11-tetraoxatridecan-13-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of nicotinic acid, followed by oxidation and nucleophilic substitution reactions . The reaction conditions often require specific reagents such as 3-chloroperoxybenzoic acid (mCPBA) for oxidation and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
1-(Pyridin-2-YL)-2,5,8,11-tetraoxatridecan-13-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring under specific conditions.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and nucleophiles like TMSCN. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pyridin-2-YL)-2,5,8,11-tetraoxatridecan-13-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin
Properties
CAS No. |
77544-63-9 |
---|---|
Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[2-[2-[2-(pyridin-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H23NO5/c16-5-6-17-7-8-18-9-10-19-11-12-20-13-14-3-1-2-4-15-14/h1-4,16H,5-13H2 |
InChI Key |
ZRRKZLWMFXYSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COCCOCCOCCOCCO |
Origin of Product |
United States |
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